omega-Conotoxin gvia

Description

Properties

CAS No. |

92078-76-7 |

|---|---|

Molecular Formula |

C120H188N38O43S6 |

Molecular Weight |

3043.4 g/mol |

IUPAC Name |

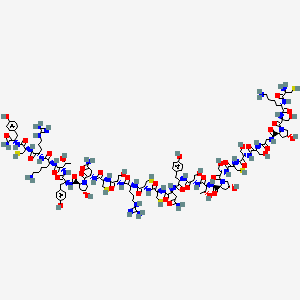

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

InChI |

InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 |

InChI Key |

XJKFZICVAPPHCK-NZPQQUJLSA-N |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |

Other CAS No. |

92078-76-7 |

sequence |

CKSXGSSCSXTSYNCCRSCNXYTKRCY |

Synonyms |

Conus geographus Toxin Conus geographus Toxin GVIA geographus Toxin, Conus geographus toxin, omega-Conus GVIA, omega-CgTX GVIA, omega-Conotoxin omega CgTX omega CgTX GVIA omega Conotoxin GVIA omega Conus geographus toxin omega-CgTX omega-CgTX GVIA omega-Conotoxin GVIA omega-Conus geographus toxin Toxin, Conus geographus toxin, omega-Conus geographus |

Origin of Product |

United States |

Foundational & Exploratory

omega-Conotoxin GVIA discovery and origin

An In-depth Technical Guide to the Discovery and Origin of ω-Conotoxin GVIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Conotoxin GVIA is a potent neurotoxin that has played a pivotal role in the study of voltage-gated calcium channels. Isolated from the venom of the marine cone snail Conus geographus, this peptide toxin exhibits high affinity and selectivity for N-type (CaV2.2) calcium channels, making it an invaluable tool in neuroscience research and a lead compound in the development of novel analgesics.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies associated with ω-Conotoxin GVIA.

Discovery and Origin

The discovery of ω-Conotoxin GVIA is intrinsically linked to the pioneering research of Dr. Baldomero Olivera and his colleagues on the complex venoms of cone snails.[2] These predatory marine gastropods utilize a sophisticated arsenal of small, disulfide-rich peptides, known as conotoxins, to immobilize their prey.[1][3]

Origin:

-

Venom: The venom of C. geographus is a complex cocktail of hundreds of neurotoxins.[1][3] ω-Conotoxin GVIA is one of the "shaker" peptides identified in this venom, so-named because of the tremors it induces in mice upon injection.[2]

The initial characterization of the biological activity of ω-conotoxins from Conus geographus was a significant breakthrough, revealing a new class of molecules that could discriminate between different types of neuronal calcium channels.[6][7][8]

Molecular Characteristics

ω-Conotoxin GVIA is a 27-amino acid peptide with a distinctive molecular architecture that is crucial for its biological activity.[4]

-

Amino Acid Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2 (where Hyp is hydroxyproline)[4]

-

Disulfide Bridges: The peptide is constrained by three disulfide bonds (C1-C16, C8-C19, C15-C26), which create a stable and rigid structure.[4] This structural motif is a hallmark of the ω-conotoxins.[9]

-

Molecular Weight: Approximately 3037.35 Da[4]

Quantitative Data

The high affinity and selectivity of ω-Conotoxin GVIA for N-type calcium channels are quantified by several key parameters.

| Parameter | Value(s) | Species/System | Reference(s) |

| IC50 | 0.15 nM | N-type calcium channels | |

| 0.04 - 1.0 nM | N-type calcium channels (CaV2.2) | [10] | |

| ED50 | 68 pM | Voltage-dependent N-type Ca2+ channels (CaV2.2) | [11] |

| 20 pmoles/kg (i.c.v. in rats, "shaking" potency) | In vivo (rats) | [12] |

Experimental Protocols

The isolation and characterization of ω-Conotoxin GVIA involve a series of biochemical and physiological techniques.

Venom Extraction and Toxin Purification

The original methods for isolating ω-Conotoxin GVIA from the venom of Conus geographus laid the groundwork for subsequent studies on conotoxins. While the seminal paper by Olivera et al. (1985) provides the initial description, subsequent publications have refined these protocols. A generalized workflow is as follows:

-

Venom Collection: Venom is typically extracted from the venom ducts of dissected Conus geographus specimens.

-

Crude Venom Fractionation: The crude venom is subjected to an initial separation step, often using gel filtration chromatography, to separate components based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing the desired biological activity are further purified using RP-HPLC. This technique separates peptides based on their hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used. The elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.

-

Biological Activity Guided Fractionation: Throughout the purification process, fractions are tested for their biological activity (e.g., inhibition of neurotransmitter release, induction of "shaking" behavior in mice) to identify the fractions containing ω-Conotoxin GVIA.

-

Purity Analysis: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.

Characterization of Biological Activity

The selective blockade of N-type calcium channels by ω-Conotoxin GVIA can be demonstrated using various electrophysiological and biochemical assays.

-

Electrophysiology:

-

Voltage-Clamp Recordings: This technique is used to measure the flow of ions through calcium channels in isolated neurons or in heterologous expression systems (e.g., Xenopus oocytes or HEK cells) expressing the CaV2.2 channel.

-

Protocol:

-

A cell expressing N-type calcium channels is voltage-clamped at a holding potential where the channels are in a closed state (e.g., -80 mV).

-

Depolarizing voltage steps are applied to open the calcium channels, and the resulting inward calcium current is measured.

-

ω-Conotoxin GVIA is applied to the extracellular solution.

-

The depolarizing voltage steps are repeated, and the reduction in the calcium current is measured to determine the extent of channel blockade.

-

-

-

Radioligand Binding Assays:

-

Principle: This method quantifies the binding of a radiolabeled ligand (e.g., 125I-ω-Conotoxin GVIA) to its receptor (the N-type calcium channel).[6][8]

-

Protocol:

-

A tissue preparation rich in N-type calcium channels (e.g., chick brain synaptosomes) is incubated with radiolabeled ω-Conotoxin GVIA.[6][8]

-

To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled ω-Conotoxin GVIA.

-

After incubation, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of radioactivity in the bound fraction is measured using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding. Competition binding assays, where increasing concentrations of unlabeled ligands are used to displace the radiolabeled ligand, can be used to determine the binding affinity (Ki) of other compounds for the N-type calcium channel.

-

-

Signaling Pathway and Experimental Workflow

The mechanism of action of ω-Conotoxin GVIA involves the direct blockade of N-type voltage-gated calcium channels, which has profound effects on neuronal signaling.

Signaling Pathway of ω-Conotoxin GVIA Action

Caption: Signaling pathway of ω-Conotoxin GVIA action.

Experimental Workflow for Isolation and Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. From DNA Enzymes to Cone Snail Venom: The Work of Baldomero M. Olivera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Conotoxin GVIA = 97 HPLC 106375-28-4 [sigmaaldrich.com]

- 5. rcsb.org [rcsb.org]

- 6. Calcium channel antagonists. Omega-conotoxin defines a new high affinity site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuronal calcium channel antagonists. Discrimination between calcium channel subtypes using omega-conotoxin from Conus magus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Synthesis and characterization of a disulfide bond isomer of omega-conotoxin GVIA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of ω-Conotoxin GVIA on N-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Conotoxin GVIA (GVIA) is a 27-amino acid peptide neurotoxin isolated from the venom of the marine cone snail Conus geographus.[1][2][3] It is a highly potent and selective antagonist of N-type (CaV2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and neurotransmitter release.[1][4][5][6] This high specificity has made ω-conotoxin GVIA an invaluable tool for elucidating the physiological roles of N-type calcium channels and a foundational molecule in the development of novel analgesics.[4][5][7] This technical guide provides an in-depth overview of the mechanism of action of ω-conotoxin GVIA, including its binding characteristics, effects on channel function, and the experimental protocols used for its study.

Mechanism of Action: Pore Blockade and Gating Modification

The primary mechanism of action of ω-conotoxin GVIA is the physical occlusion of the N-type calcium channel pore.[1] The toxin binds to a high-affinity site on the extracellular side of the channel, effectively blocking the influx of calcium ions that is essential for triggering neurotransmitter release from presynaptic terminals.[1][2][8] This blockade is characterized by a slow dissociation rate, leading to a persistent, and in some experimental conditions, seemingly irreversible inhibition of the channel.[1][2]

Beyond simple pore occlusion, studies have revealed that ω-conotoxin GVIA also modulates the gating properties of the N-type calcium channel.[9][10] The binding of the toxin can induce a rightward shift of approximately 10 mV in the voltage-dependence of gating charge movement, suggesting an alteration in the conformational changes the channel undergoes during activation.[9][11] This gating modification contributes to the overall inhibitory effect of the toxin, potentially reducing the channel's open probability even independently of the pore block.[9][10][12] The interaction between the toxin and the channel is also voltage-dependent, with strong hyperpolarization promoting the dissociation of the toxin, rendering the block reversible.[13][14]

Signaling Pathway of N-type Calcium Channel Inhibition

Caption: ω-Conotoxin GVIA blocks open N-type calcium channels, inhibiting Ca²⁺ influx and subsequent neurotransmitter release.

Quantitative Data on ω-Conotoxin GVIA Interaction

The interaction of ω-conotoxin GVIA with N-type calcium channels has been quantified using various experimental paradigms. The following tables summarize key binding and functional data.

Table 1: Inhibitory Potency of ω-Conotoxin GVIA

| Preparation | Assay Type | Parameter | Value (nM) | Reference(s) |

| Chick brain synaptic membranes | Radioligand binding inhibition | IC50 | 0.15 | [15] |

| Rat brain homogenate | Radioligand displacement | IC50 | Not specified | [16] |

| SH-SY5Y cells (endogenous CaV2.2) | Fluorescence-based calcium flux | IC50 | 11.2 ± 3.3 | [17] |

| Calculated from molecular dynamics | Potential of mean force calculation | IC50 | 0.7 - 1.5 | [18] |

Table 2: Effects of Alanine-Scanning Mutagenesis on ω-Conotoxin GVIA Activity

| Toxin Analog (Residue Replaced with Alanine) | Assay Type | Parameter | IC50 (nM) | Fold Change vs. Native | Reference(s) |

| Native ω-conotoxin GVIA | Radioligand binding inhibition | IC50 | 0.15 | - | [15] |

| [Ala2]ω-conotoxin GVIA (K2A) | Radioligand binding inhibition | IC50 | 5.5 | ~37-fold decrease | [15] |

| [Ala17]ω-conotoxin GVIA (R17A) | Radioligand binding inhibition | IC50 | 0.15 | No significant change | [15] |

| [Ala24]ω-conotoxin GVIA (K24A) | Radioligand binding inhibition | IC50 | 0.15 | No significant change | [15] |

Molecular Determinants of Binding

Structure-activity relationship studies, primarily through alanine-scanning mutagenesis, have identified key amino acid residues on ω-conotoxin GVIA that are critical for its high-affinity binding to N-type calcium channels.

-

Tyr13: This residue is considered the most critical for binding, with its hydroxyl group being a key determinant of the interaction.[4][5]

-

Lys2: Replacement of Lys2 with alanine results in a significant (approximately 40-fold) reduction in potency, indicating its importance in the binding process.[4][15]

-

Other Residues: While Arg17 and Lys24 are basic residues, their replacement with alanine does not significantly alter the toxin's activity, suggesting they are not essential for binding.[4][15]

Molecular dynamics simulations suggest that ω-conotoxin GVIA may have multiple binding modes. In these models, basic residues like Lys2 or Arg17 can protrude into the channel's selectivity filter. A common feature across these modes is the formation of a salt bridge between the toxin and a negatively charged residue (aspartate) in the outer vestibule of the channel's pore domain.[18]

Experimental Protocols

The study of ω-conotoxin GVIA's effects on N-type calcium channels relies on a variety of specialized experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity and specificity of the toxin to its receptor on the channel.

Typical Protocol:

-

Membrane Preparation: Synaptic plasma membranes are prepared from neural tissue (e.g., chick or rat brain) through differential centrifugation.[15][16]

-

Radiolabeling: ω-Conotoxin GVIA is radiolabeled, typically with Iodine-125 (¹²⁵I).[16][19]

-

Binding Reaction: The radiolabeled toxin is incubated with the membrane preparation in a suitable buffer.

-

Competition Assay: To determine the IC50, a fixed concentration of ¹²⁵I-ω-conotoxin GVIA is incubated with varying concentrations of unlabeled ("cold") ω-conotoxin GVIA or its analogs.[15][16]

-

Separation and Counting: The membrane-bound radioactivity is separated from the unbound toxin, usually by filtration. The radioactivity retained on the filter is then quantified using a gamma counter.

-

Data Analysis: The data are analyzed to calculate binding parameters such as IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in living cells.

Typical Protocol for N-type Channel Inhibition:

-

Cell Culture: A cell line stably expressing the human N-type calcium channel (α1B, β, and α2δ subunits), such as HEK293 cells, is used.[9][16]

-

Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the membrane potential and measurement of the current flowing through the channels.

-

External Solution: The external solution typically contains a charge carrier for the calcium channel (e.g., 5 mM Ba²⁺ or Ca²⁺), physiological salts, and a buffer (e.g., HEPES). To block other channels, agents like tetrodotoxin (for sodium channels) and Cs⁺ (for potassium channels) are often included.

-

Internal Solution: The internal (pipette) solution contains a cesium salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer (e.g., EGTA), ATP, GTP, and a pH buffer (e.g., HEPES).

-

Voltage Protocol: N-type channel currents are elicited by depolarizing voltage steps from a hyperpolarized holding potential (e.g., -80 mV or -100 mV) to a test potential (e.g., +10 mV).[14]

-

Toxin Application: A baseline recording of the channel current is obtained. Then, ω-conotoxin GVIA is applied to the cell via the perfusion system at a known concentration.

-

Measurement of Inhibition: The reduction in the peak current amplitude after toxin application is measured to quantify the degree of block. The time course of inhibition can also be determined.

Experimental Workflow for Electrophysiological Characterization

Caption: A typical workflow for characterizing the inhibitory effects of ω-conotoxin GVIA using whole-cell patch-clamp electrophysiology.

Conclusion

ω-Conotoxin GVIA is a powerful pharmacological tool that acts as a highly selective antagonist of N-type voltage-gated calcium channels. Its mechanism of action involves a high-affinity interaction with the channel's outer vestibule, leading to both physical pore occlusion and modulation of the channel's gating machinery. The detailed understanding of its binding and inhibitory properties, facilitated by the experimental protocols outlined in this guide, continues to inform our knowledge of N-type channel function and aids in the rational design of novel therapeutics for conditions such as chronic pain.[4][5][6]

References

- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of synthetic omega-conotoxin on synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Interference between two modulators of N-type (CaV2.2) calcium channel gating demonstrates that omega-conotoxin GVIA disrupts open state gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels | Journal of Neuroscience [jneurosci.org]

- 15. Role of basic residues for the binding of omega-conotoxin GVIA to N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of ω-Conotoxin GVIA

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Conotoxin GVIA is a 27-amino acid polypeptide neurotoxin isolated from the venom of the marine cone snail, Conus geographus. It is a highly potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2), which play a crucial role in neurotransmitter release at presynaptic terminals. This high affinity and selectivity have established ω-conotoxin GVIA as an indispensable pharmacological tool for the characterization of N-type calcium channels and as a lead compound in the development of novel therapeutics for chronic pain. This guide provides a comprehensive overview of the structure, function, and experimental methodologies associated with ω-conotoxin GVIA, intended for researchers, scientists, and professionals in the field of drug development.

Structure of ω-Conotoxin GVIA

The primary structure of ω-conotoxin GVIA consists of a single polypeptide chain of 27 amino acids with the sequence Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2, where 'Hyp' represents hydroxyproline.[1] The peptide is characterized by a compact, globular fold stabilized by three intramolecular disulfide bonds (Cys1-Cys16, Cys8-Cys19, and Cys15-Cys26).[1] This disulfide bridge pattern creates a rigid scaffold known as the inhibitor cystine knot (ICK) motif, which is crucial for its biological activity.

The three-dimensional structure of ω-conotoxin GVIA has been elucidated by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. These studies revealed a short, triple-stranded antiparallel β-sheet. The structure is amphipathic, with a hydrophilic face presenting positively charged residues (Lys and Arg) and a hydrophobic patch on the opposite side. Key residues, particularly Tyrosine 13 (Tyr13) and Lysine 2 (Lys2), have been identified as critical for its high-affinity binding to the N-type calcium channel.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C120H182N38O43S6 | [1] |

| Molecular Weight | 3037.4 g/mol | [1] |

| Amino Acid Sequence | CKSXGSSCSXTSYNCCRSCNXYTKRCY-NH2 (X = Hydroxyproline) | [1] |

| Disulfide Bridges | Cys1-Cys16, Cys8-Cys19, Cys15-Cys26 | [1] |

Function and Mechanism of Action

ω-Conotoxin GVIA exerts its biological effect by acting as a potent and selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[2] These channels are predominantly located on the presynaptic terminals of neurons and are integral to the process of neurotransmitter release.

Upon the arrival of an action potential, N-type calcium channels open, allowing an influx of Ca2+ ions into the presynaptic terminal. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

ω-Conotoxin GVIA physically occludes the pore of the N-type calcium channel, thereby preventing the influx of Ca2+.[2] This blockade of calcium entry effectively decouples neuronal excitation from neurotransmitter release, leading to a potent inhibition of synaptic transmission. The binding of ω-conotoxin GVIA to the channel is characterized by a very slow dissociation rate, resulting in a persistent, and in some experimental conditions, quasi-irreversible block.

Signaling Pathway

Caption: Signaling pathway of ω-Conotoxin GVIA action.

Binding Affinity and Inhibitory Potency

The interaction of ω-conotoxin GVIA with N-type calcium channels has been quantified through various experimental assays.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 0.15 nM | N-type calcium channels | |

| ED50 | 68 pM | N-type calcium channels | |

| Kd (High Affinity) | 10 pM | Rat brain synaptic membranes | |

| Bmax (High Affinity) | 0.5 pmol/mg protein | Rat brain synaptic membranes | |

| Kd (Low Affinity) | 0.5 nM | Rat brain synaptic membranes | |

| Bmax (Low Affinity) | 3.4 pmol/mg protein | Rat brain synaptic membranes |

Experimental Protocols

The study of ω-conotoxin GVIA relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To obtain pure, biologically active ω-conotoxin GVIA.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin, typically using either Boc or Fmoc chemistry. Amino acids are added sequentially to the growing peptide chain.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid).

-

Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding to form the three correct disulfide bonds. This is often achieved by air oxidation in a basic aqueous buffer.

-

Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to elute the peptide from a C18 column.

-

Verification: The purity and identity of the final product are confirmed by analytical RP-HPLC, mass spectrometry, and amino acid analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of ω-conotoxin GVIA for N-type calcium channels.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in binding buffer.

-

-

Binding Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the membrane preparation, radioactively labeled ω-conotoxin GVIA (e.g., [125I]ω-conotoxin GVIA) at various concentrations, and binding buffer.

-

For competition assays, include a fixed concentration of radiolabeled toxin and varying concentrations of unlabeled competitor.

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of unlabeled ω-conotoxin GVIA.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold. The filter traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

References

ω-Conotoxin GVIA: A Technical Guide for Researchers

Topic: ω-Conotoxin GVIA from Conus geographus

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

ω-Conotoxin GVIA is a potent neurotoxin isolated from the venom of the marine cone snail, Conus geographus. This 27-amino acid peptide is a highly selective and potent blocker of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in neurotransmitter release at presynaptic nerve terminals.[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the physiological roles of N-type calcium channels and a lead compound in the development of novel analgesics. This guide provides a comprehensive overview of ω-conotoxin GVIA, including its biochemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its study.

Biochemical and Structural Properties

ω-Conotoxin GVIA is a basic peptide with a molecular weight of approximately 3037 Da.[3] Its primary structure consists of 27 amino acids, including several hydroxylated residues, and is constrained by three disulfide bonds that form a characteristic "inhibitor cystine knot" motif.[4][5] This rigid structure is crucial for its biological activity. The amino acid sequence and disulfide connectivity are as follows:

Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2[4] (Hyp = Hydroxyproline)

Disulfide Bridges: Cys1-Cys16, Cys8-Cys19, Cys15-Cys26

Key residues, particularly Lys2 and Tyr13, have been identified as essential for high-affinity binding to the N-type calcium channel.[6]

Mechanism of Action

ω-Conotoxin GVIA exerts its effects by physically occluding the pore of N-type voltage-gated calcium channels.[1] Upon depolarization of the presynaptic membrane, these channels open, allowing an influx of calcium ions, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By binding to a site near the outer vestibule of the channel pore, ω-conotoxin GVIA effectively blocks this calcium influx, thereby inhibiting neurotransmitter release.[1][6] The toxin exhibits a slow onset of action and its binding is considered nearly irreversible under physiological conditions.[7]

Quantitative Data

The inhibitory potency and binding affinity of ω-conotoxin GVIA have been characterized in various experimental systems. This data is crucial for designing and interpreting experiments.

| Parameter | Value | Test System | Reference |

| IC50 | 0.15 nM | N-type calcium channels | [3][8] |

| IC50 | ~2 nM | K+-induced [3H]-noradrenaline release from cortical brain slices | [2] |

| IC50 | ~10 nM | Electrically evoked twitch responses of the rat vas deferens | [2] |

| IC50 | 3.8 nmol/l | Inhibition of neurogenically mediated contractions in rat tail artery | [9][10] |

| IC50 | ~60 nM | Electrically evoked twitch responses of the guinea-pig ileum | [2] |

| Kd (high affinity) | 10 pM | Rat brain synaptic plasma membranes | [11] |

| Kd (low affinity) | 0.5 nM | Rat brain synaptic plasma membranes | [11] |

| Neurotransmitter Release Inhibition | ||

| Neurotransmitter | Inhibition | Concentration |

| [3H]-dopamine | 39-50% | 5 nmol/l |

| [3H]-noradrenaline | 39-50% | 5 nmol/l |

| [3H]-5-hydroxytryptamine | 39-50% | 5 nmol/l |

| [3H]-acetylcholine | 39-50% | 5 nmol/l |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) or inhibitory constant (Ki) of ω-conotoxin GVIA to N-type calcium channels in a membrane preparation.

Objective: To quantify the binding characteristics of ω-conotoxin GVIA.

General Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomal membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

-

-

Assay Setup:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), the radiolabeled ω-conotoxin GVIA (e.g., [125I]ω-conotoxin GVIA), and either buffer (for total binding) or a high concentration of unlabeled ω-conotoxin GVIA (for non-specific binding).

-

For competition assays, add a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, determine the Kd and Bmax using Scatchard analysis.

-

For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents flowing through N-type calcium channels in the membrane of a single cell, allowing for the direct assessment of channel blockade by ω-conotoxin GVIA.

Objective: To determine the inhibitory effect of ω-conotoxin GVIA on N-type calcium channel currents.

General Procedure:

-

Cell Preparation:

-

Culture cells expressing N-type calcium channels (e.g., HEK293 cells stably expressing the human Cav2.2 channel complex, or primary neurons) on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., in mM: 140 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 BaCl2, pH 7.4 with TEA-OH). Barium is often used as the charge carrier to enhance the current and block potassium channels.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (e.g., in mM: 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH). Cesium is used to block potassium channels from the inside.

-

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier, clamp the membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to +10 mV) to activate the N-type calcium channels and record the resulting inward currents.

-

Establish a stable baseline recording of the calcium channel currents.

-

-

Toxin Application:

-

Apply ω-conotoxin GVIA to the cell via the perfusion system at various concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of the toxin.

-

Calculate the percentage of inhibition for each concentration.

-

Plot a dose-response curve and fit the data to determine the IC50 value.

-

In Vivo Analgesia Studies in Rodents

This protocol provides a general framework for assessing the analgesic effects of ω-conotoxin GVIA in rodent models of pain.

Objective: To evaluate the antinociceptive properties of ω-conotoxin GVIA.

General Procedure:

-

Animal Models of Pain:

-

Induce a pain state in rodents (e.g., rats or mice) using established models such as:

-

Neuropathic pain: Chronic constriction injury (CCI), spinal nerve ligation (SNL), or chemotherapy-induced neuropathy (e.g., with oxaliplatin).[12]

-

Inflammatory pain: Injection of formalin or complete Freund's adjuvant (CFA) into the paw.

-

Acute pain: Hot plate test or tail-flick test.

-

-

-

Drug Administration:

-

Due to its peptidic nature and inability to cross the blood-brain barrier, ω-conotoxin GVIA is typically administered directly into the central nervous system or locally.

-

Intrathecal (i.t.) injection: Delivers the toxin directly into the cerebrospinal fluid in the spinal subarachnoid space. This requires surgical implantation of a catheter.

-

Intraplantar (i.pl.) injection: Delivers the toxin locally into the paw for assessing peripheral effects.[13]

-

-

-

Behavioral Testing:

-

Assess pain-related behaviors at baseline and at various time points after toxin administration.

-

Mechanical allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.

-

Thermal hyperalgesia: Measure the paw withdrawal latency to a noxious thermal stimulus using a radiant heat source (e.g., Hargreaves test).

-

Spontaneous pain: Observe and score pain-related behaviors such as flinching and licking of the affected paw.

-

-

-

Data Analysis:

-

Compare the pain responses in toxin-treated animals to those in vehicle-treated control animals.

-

Generate dose-response curves to determine the effective dose (ED50) for analgesia.

-

Monitor for any adverse side effects, such as motor impairment.

-

Visualizations

Signaling Pathway of ω-Conotoxin GVIA Action

Caption: Mechanism of action of ω-conotoxin GVIA at the presynaptic terminal.

Experimental Workflow for Conotoxin Characterization

Caption: General workflow for the isolation and characterization of ω-conotoxin GVIA.

Logical Relationship in a Binding Assay

Caption: Competitive binding relationship in a radioligand assay.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones | Springer Nature Experiments [experiments.springernature.com]

- 4. Purification and sequence of a presynaptic peptide toxin from Conus geographus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omega-conotoxin GVIA-resistant neurotransmitter release in postganglionic sympathetic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of type-III mimetics of omega-conotoxin GVIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of omega-conotoxin to receptor sites associated with the voltage-sensitive calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. mdpi.com [mdpi.com]

Physiological Effects of ω-Conotoxin GVIA in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Conotoxin GVIA is a peptide neurotoxin derived from the venom of the marine cone snail, Conus geographus. It is a highly potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and neurotransmitter release. This technical guide provides an in-depth overview of the physiological effects of ω-Conotoxin GVIA in neurons, its mechanism of action, and its applications in neuroscience research and drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Voltage-gated calcium channels (VGCCs) are essential for a variety of physiological processes in neurons, including the regulation of membrane excitability, gene expression, and, most notably, the release of neurotransmitters at the presynaptic terminal.[1] The N-type calcium channel (Cav2.2) is predominantly expressed in the central and peripheral nervous systems and plays a key role in nociceptive pathways.[2] ω-Conotoxin GVIA exhibits high affinity and selectivity for the N-type calcium channel, making it an invaluable tool for studying the function of these channels and a potential therapeutic agent for conditions such as chronic pain.[1][3] This guide will explore the detailed physiological consequences of ω-Conotoxin GVIA interaction with neurons.

Mechanism of Action

ω-Conotoxin GVIA exerts its physiological effects by physically occluding the pore of the N-type calcium channel, thereby preventing the influx of Ca2+ ions into the neuron.[4] The binding of the toxin is to an external site on the channel and is characterized by its high affinity and slow dissociation, leading to a persistent block.[5] Molecular dynamics simulations suggest that specific amino acid residues of the toxin, such as Lys2 and Arg17, protrude into the channel's selectivity filter.[6] The interaction is also voltage-dependent, with hyperpolarization promoting the unbinding of the toxin.[7][8]

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of ω-Conotoxin GVIA with N-type calcium channels and its physiological effects.

| Parameter | Value | Cell Type/System | Conditions | Reference |

| IC50 | 0.15 nM | N-type calcium channels | Not specified | [9] |

| 0.04 - 1.0 nM | N-type calcium channels | Experimentally determined range | [6] | |

| 1.5 nM (calculated) | Cav2.2 (Lys2 occlusion) | Molecular dynamics simulation | [6] | |

| 0.7 nM (calculated) | Cav2.2 (Arg17 occlusion) | Molecular dynamics simulation | [6] | |

| 3.8 nmol l-1 | Rat tail artery (inhibition of contraction) | Electrical field stimulation | [10] |

| Parameter | Value | Neurotransmitter | Preparation | Conditions | Reference |

| Inhibition of Neurotransmitter Release | 39-50% | Dopamine, Noradrenaline, 5-Hydroxytryptamine, Acetylcholine | Rabbit brain slices | 5 nmol/l ω-Conotoxin GVIA | [11] |

| Up to 94% | Noradrenaline | Rat small mesenteric arteries | 3 nmol/L - 10 µmol/L ω-Conotoxin GVIA | [12] |

| Parameter | Value | System | Reference |

| Binding Dissociation Constant (Kd) | 10 pM (high-affinity site) | Rat brain synaptic plasma membranes | [13] |

| 0.5 nM (low-affinity site) | Rat brain synaptic plasma membranes | [13] | |

| Binding Capacity (Bmax) | 0.5 pmol/mg protein (high-affinity site) | Rat brain synaptic plasma membranes | [13] |

| 3.4 pmol/mg protein (low-affinity site) | Rat brain synaptic plasma membranes | [13] |

Physiological Effects in Neurons

The primary physiological consequence of N-type calcium channel blockade by ω-Conotoxin GVIA is the inhibition of neurotransmitter release from presynaptic terminals.[1][14] This effect has been observed across a wide range of neuronal types and synapses.

-

Inhibition of Synaptic Transmission: By preventing Ca2+ influx, ω-Conotoxin GVIA effectively uncouples the arrival of an action potential from the fusion of synaptic vesicles with the presynaptic membrane, leading to a potent and persistent suppression of synaptic transmission.[14]

-

Modulation of Neuronal Excitability: While the primary effect is on neurotransmitter release, the blockade of N-type calcium channels can also influence neuronal excitability by altering calcium-dependent potassium currents and other downstream signaling pathways.

-

Analgesia: In the context of the peripheral and central nervous systems, the inhibition of neurotransmitter release from nociceptive neurons underlies the potent analgesic effects of ω-Conotoxin GVIA.[1]

-

Alteration of Gating Charge Movement: ω-Conotoxin GVIA has been shown to modulate the gating charge movement of N-type calcium channels, inducing a right shift in the charge-voltage relationship, which contributes to the overall inhibition of the channel.[15]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of N-type Calcium Channels

This protocol describes the methodology for recording N-type calcium channel currents from cultured neurons or heterologous expression systems (e.g., HEK293 cells) and assessing the inhibitory effect of ω-Conotoxin GVIA.

Materials:

-

Cell culture of neurons or HEK293 cells expressing Cav2.2 channels.

-

Recording chamber.

-

Borosilicate glass capillaries.

-

Micropipette puller.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200A, pCLAMP software).

-

Perfusion system.

-

External Solution (in mM): 140 TEA-Cl, 5 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

ω-Conotoxin GVIA stock solution.

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Place a coverslip with adherent cells into the recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.[16]

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[16]

-

Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of strong suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents.

-

Record baseline currents in the absence of the toxin.

-

Apply ω-Conotoxin GVIA at the desired concentration via the perfusion system.

-

After a stable block is achieved, record the currents again using the same voltage protocol.

-

Analyze the data to determine the percentage of current inhibition and, if applicable, the IC50 value.

Neurotransmitter Release Assay

This protocol outlines a method for measuring the effect of ω-Conotoxin GVIA on the release of a radiolabeled neurotransmitter from brain tissue slices.

Materials:

-

Brain tissue (e.g., rabbit hippocampus).

-

Tissue slicer.

-

Perfusion system with stimulating electrodes.

-

Scintillation counter.

-

Krebs-Ringer Bicarbonate Buffer (KRB): Saturated with 95% O2 / 5% CO2.

-

Radiolabeled neurotransmitter (e.g., [3H]-Noradrenaline).

-

ω-Conotoxin GVIA stock solution.

Procedure:

-

Prepare brain slices (e.g., 400 µm thick) using a tissue slicer.

-

Pre-incubate the slices in KRB buffer containing the radiolabeled neurotransmitter for 30-60 minutes to allow for uptake.

-

Transfer the slices to a perfusion chamber and wash with fresh KRB buffer to remove excess radiolabel.

-

Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes).

-

Stimulate the slices electrically (e.g., 3 Hz for 2 minutes) to evoke neurotransmitter release. This is the first stimulation period (S1).

-

After a washout period, apply ω-Conotoxin GVIA to the perfusion buffer.

-

Deliver a second electrical stimulation (S2) in the presence of the toxin.

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of the neurotransmitter for both stimulation periods.

-

Determine the inhibitory effect of ω-Conotoxin GVIA by comparing the S2/S1 ratio in control and toxin-treated slices.

Visualizations

Signaling Pathway

Caption: Mechanism of ω-Conotoxin GVIA-mediated inhibition of neurotransmitter release.

Experimental Workflow: Patch-Clamp

Caption: Workflow for assessing ω-Conotoxin GVIA effects using patch-clamp electrophysiology.

Logical Relationship: Voltage-Dependent Binding

Caption: Influence of membrane potential on the efficacy of ω-Conotoxin GVIA block.

Conclusion

ω-Conotoxin GVIA remains a cornerstone in the pharmacological dissection of N-type calcium channel function. Its high potency and selectivity have not only advanced our fundamental understanding of synaptic transmission but also paved the way for the development of novel analgesics. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this powerful neurotoxin, summarizing its physiological effects, offering detailed experimental protocols, and illustrating its mechanism of action through clear diagrams. As research into the intricacies of neuronal signaling continues, ω-Conotoxin GVIA will undoubtedly continue to be an indispensable tool.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]

- 10. Inhibition of noradrenaline release by omega-conotoxin GVIA in the rat tail artery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of central neurotransmitter release by omega-conotoxin GVIA, a peptide modulator of the N-type voltage-sensitive calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selectivity of omega-conotoxin GVIA for n-type calcium channels in rat isolated small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of omega-conotoxin to receptor sites associated with the voltage-sensitive calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of synthetic omega-conotoxin on synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

ω-Conotoxin GVIA: A Technical Guide to a Highly Selective CaV2.2 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Conotoxin GVIA is a 27-amino acid peptide neurotoxin isolated from the venom of the marine cone snail Conus geographus. It is a potent and highly selective antagonist of N-type voltage-gated calcium channels (CaV2.2), making it an invaluable tool for neuroscience research and a promising scaffold for the development of novel analgesics.[1][2] This technical guide provides a comprehensive overview of ω-conotoxin GVIA, including its mechanism of action, pharmacokinetics, and key experimental protocols for its study.

Introduction to ω-Conotoxin GVIA and CaV2.2 Channels

Voltage-gated calcium channels (VGCCs) are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[3] The CaV2.2 subtype, also known as the N-type calcium channel, is predominantly expressed in the central and peripheral nervous systems.[4] These channels are key players in synaptic transmission, particularly at the presynaptic terminals of nociceptive neurons.[5][6]

ω-Conotoxin GVIA exerts its biological effects by binding to the extracellular pore of the α1B subunit of the CaV2.2 channel, physically occluding the channel and preventing calcium influx.[3][7] This blockade of calcium entry at presynaptic terminals inhibits the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are involved in pain signaling.[5][8] The high affinity and selectivity of ω-conotoxin GVIA for CaV2.2 channels have made it a standard pharmacological tool for isolating and studying N-type calcium currents.[9]

Quantitative Pharmacological Data

The potency and selectivity of ω-conotoxin GVIA have been quantified in various experimental systems. The following tables summarize key pharmacological parameters.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ | 0.15 nM | N-type calcium channels | [10] |

| IC₅₀ | 1.5 nM (Lys2 occlusion) | Homology model of CaV2.2 pore domain | [1] |

| IC₅₀ | 0.7 nM (Arg17 occlusion) | Homology model of CaV2.2 pore domain | [1] |

| ED₅₀ | 68 pM | CaV2.2 channels | [11] |

Biophysical Effects on CaV2.2 Channel Gating

Beyond simple pore blockage, ω-conotoxin GVIA also modulates the gating properties of the CaV2.2 channel. Studies have shown that the toxin can alter the voltage-dependence of channel activation and inactivation. Specifically, ω-conotoxin GVIA has been observed to:

-

Induce a 10-mV rightward shift in the gating charge versus voltage (Q-V) relationship.[12]

-

Decrease the time constant of off-gating currents (τQOff).[12]

-

Reduce the voltage dependence of τQOff.[12]

-

Decrease the time constant of on-gating currents (τQOn).[12]

These modifications to channel gating contribute to an overall reduction in Ca2+ influx during an action potential, with modeling suggesting that gating modulation alone could account for a 50% inhibition of N-type current.[7][12] Interestingly, the binding and unbinding of ω-conotoxin GVIA are themselves voltage-dependent, with hyperpolarization facilitating the removal of the toxin block.[13][14]

Signaling Pathways and Physiological Role

The primary physiological role of CaV2.2 channels is the initiation of synaptic transmission. Their blockade by ω-conotoxin GVIA has profound effects on neuronal signaling, particularly in the pain pathway.

Figure 1: ω-Conotoxin GVIA blockade of presynaptic CaV2.2 channels and subsequent inhibition of neurotransmitter release in the pain pathway.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of ω-conotoxin GVIA on CaV2.2 currents in a heterologous expression system.

Cell Preparation:

-

Culture HEK293 cells stably expressing the human CaV2.2 channel subunits (α1B, α2δ, and β3) on 12 mm coverslips.[15]

-

Use cells for recording 24-48 hours after plating.

Solutions:

-

External Bath Solution (in mM): 90 NaCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 30 TEA-Cl, 5 CsCl, 10 glucose. Adjust pH to 7.4 with TEA-OH.[15]

-

Internal Pipette Solution (in mM): 130 K-Gluconate, 2 MgCl₂, 5 EGTA, 10 HEPES, 5 NaCl, 2 Mg-ATP, 1 Li-GTP. Adjust pH to 7.2 with Cs-OH.[15]

-

ω-Conotoxin GVIA Stock Solution: Prepare a 1 mM stock solution in deionized water and store at -20°C. Dilute to the final desired concentration in the external bath solution immediately before use.

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external bath solution.

-

Establish a whole-cell recording configuration using a patch pipette with a resistance of 1-3 MΩ.[15]

-

Hold the cell membrane potential at -80 mV.[15]

-

Elicit calcium currents by applying a depolarizing voltage step to +20 mV for 150 ms every 10 seconds.[15]

-

After establishing a stable baseline current, perfuse the chamber with the external solution containing ω-conotoxin GVIA.

-

Record the inhibition of the calcium current over time.

-

To test for reversibility, wash out the toxin with the control external solution. For ω-conotoxin GVIA, which binds quasi-irreversibly, washout is typically slow.[15] Hyperpolarizing the membrane potential to -120 mV can accelerate the unbinding of the toxin.[13]

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of ω-conotoxin GVIA activity.

Radioligand Displacement Assay

This assay measures the ability of a test compound to compete with radiolabeled ω-conotoxin GVIA for binding to CaV2.2 channels in rat brain membranes.

Materials:

-

Rat brain homogenate

-

¹²⁵I-labeled ω-conotoxin GVIA

-

Unlabeled ω-conotoxin GVIA (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction tubes containing rat brain homogenate, ¹²⁵I-ω-conotoxin GVIA (at a concentration near its Kd), and varying concentrations of the unlabeled test compound in binding buffer.

-

For determining non-specific binding, prepare a set of tubes with a high concentration of unlabeled ω-conotoxin GVIA.

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma or beta counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Voltage-dependent Ca<sub>V</sub>3.2 and Ca<sub>V</sub>2.2 channels in nociceptive pathways - ProQuest [proquest.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. smartox-biotech.com [smartox-biotech.com]

- 12. omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preferential Interaction of ω-Conotoxins with Inactivated N-type Ca2+ Channels | Journal of Neuroscience [jneurosci.org]

- 15. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of ω-Conotoxin GVIA Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the neurotoxic effects of ω-Conotoxin GVIA (ω-CgTx), a peptide neurotoxin isolated from the venom of the marine snail Conus geographus. The document focuses on the early studies that elucidated its mechanism of action, quantified its neurotoxic effects, and established the experimental protocols that became the bedrock for future research in the field.

Core Mechanism of Neurotoxicity: Selective Blockade of N-type Voltage-Sensitive Calcium Channels

Early investigations into the effects of ω-Conotoxin GVIA revealed its potent and specific action on neuronal calcium channels. Unlike other calcium channel blockers, ω-CgTx was found to be highly selective for a subset of voltage-sensitive calcium channels predominantly located in the presynaptic terminals of neurons. These channels, later classified as N-type (Neuronal) calcium channels (CaV2.2), are critical for the influx of calcium ions that triggers the release of neurotransmitters.

The neurotoxicity of ω-Conotoxin GVIA stems from its essentially irreversible blockade of these N-type calcium channels[1][2]. By binding to an external site on the channel, the toxin prevents the influx of calcium into the presynaptic terminal upon the arrival of an action potential. This disruption of calcium signaling directly inhibits the exocytosis of synaptic vesicles, thereby blocking synaptic transmission[1]. This effect was observed across various preparations, including the bullfrog sympathetic ganglion and the frog neuromuscular junction[1][3].

Quantitative Analysis of Neurotoxicity

The neurotoxic potency of ω-Conotoxin GVIA was quantified in several early studies using both in vitro and in vivo models. These studies established the dose-dependent nature of the toxin's effects and provided key data for its characterization as a powerful neuropharmacological tool.

In Vitro Inhibition of Neurotransmitter Release and Calcium Channel Function

The inhibitory concentration (IC₅₀) of ω-Conotoxin GVIA on neurotransmitter release and N-type calcium channel currents was determined in various neuronal preparations.

| Experimental Model | Endpoint | IC₅₀ / Effective Concentration | Reference |

| SH-SY5Y Cells | CaV2.2 Channel Inhibition | 11.2 ± 3.3 nM | [4] |

| Generic N-type Calcium Channels | Channel Blockade | 0.15 nM | |

| Chick Brain Synaptosomes | ⁴⁵Ca²⁺ Uptake | ED₅₀ of 68 pM | [5] |

| Rat Small Mesenteric Arteries | Excitatory Junctional Potentials | 0.1 to 3 nM (concentration-dependent inhibition) | [6] |

In Vivo Lethality

Early in vivo studies provided data on the lethal effects of ω-Conotoxin GVIA, highlighting its potent neurotoxicity when administered systemically or directly into the central nervous system.

| Animal Model | Route of Administration | LD₅₀ | Reference |

| Goldfish | Intraperitoneal (ip) | 5 nmol/kg | --INVALID-LINK-- |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key early experiments that characterized the neurotoxicity of ω-Conotoxin GVIA.

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro method was crucial for studying the direct effect of ω-Conotoxin GVIA on neurotransmitter release from isolated nerve terminals.

Protocol:

-

Tissue Homogenization: Brain tissue (e.g., from chick or rat) is homogenized in ice-cold buffered sucrose solution (typically 0.32 M sucrose with a buffer like HEPES) using a glass-Teflon homogenizer[7][8].

-

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal fraction.

-

Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) pellets nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction[8].

-

-

Synaptosome Resuspension: The synaptosomal pellet is gently resuspended in a physiological buffer (e.g., Krebs-Ringer)[9].

-

Pre-incubation with ω-Conotoxin GVIA: The synaptosome suspension is incubated with varying concentrations of ω-Conotoxin GVIA for a specified period to allow for toxin binding.

-

Depolarization-induced Neurotransmitter Release: Neurotransmitter release is stimulated by depolarization of the synaptosomes, typically by adding a high concentration of potassium chloride (KCl) to the buffer.

-

Measurement of Neurotransmitter Release: The amount of released neurotransmitter (which can be pre-loaded with a radiolabel, e.g., ³H-norepinephrine) is quantified by measuring the radioactivity in the supernatant after pelleting the synaptosomes.

Electrophysiological Recording at the Frog Neuromuscular Junction

This ex vivo preparation allowed for the direct measurement of the effect of ω-Conotoxin GVIA on synaptic transmission.

Protocol:

-

Dissection: The neuromuscular junction preparation is dissected from a frog and mounted in a recording chamber.

-

Perfusion: The preparation is continuously perfused with a physiological Ringer's solution.

-

Intracellular Recording: A microelectrode is inserted into a muscle fiber near the end-plate to record postsynaptic potentials.

-

Nerve Stimulation: The motor nerve is stimulated with a suction electrode to evoke end-plate potentials (EPPs).

-

Application of ω-Conotoxin GVIA: ω-Conotoxin GVIA is added to the perfusing solution at various concentrations.

-

Data Acquisition: EPPs are recorded before and after the application of the toxin to measure the change in amplitude and frequency of neurotransmitter release. The effect of the toxin on miniature end-plate potentials (mEPPs) can also be assessed to distinguish between presynaptic and postsynaptic sites of action[10].

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of ω-Conotoxin GVIA Neurotoxicity

Caption: Signaling pathway of ω-Conotoxin GVIA neurotoxicity.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

Caption: Experimental workflow for a synaptosome neurotransmitter release assay.

Conclusion

The early studies on ω-Conotoxin GVIA were pivotal in identifying and characterizing N-type voltage-sensitive calcium channels as key regulators of neurotransmission. The detailed methodologies developed during this period not only established the potent and selective neurotoxicity of this peptide but also provided the scientific community with a powerful molecular probe that has been instrumental in neuroscience research for decades. The quantitative data and experimental protocols outlined in this guide serve as a fundamental resource for researchers and professionals in the fields of neuropharmacology and drug development.

References

- 1. Effects of synthetic omega-conotoxin on synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omega-Conotoxin reduces facilitation of transmitter release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Omega-conotoxin GVIA is a potent inhibitor of sympathetic neurogenic responses in rat small mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of omega-conotoxin GVIA on neurotransmitter release at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of ω-Conotoxin GVIA and its Receptor

This guide provides a comprehensive overview of the binding characteristics of ω-Conotoxin GVIA to its receptor, the N-type voltage-gated calcium channel (CaV2.2). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and pathways.

Core Concepts

ω-Conotoxin GVIA, a peptide neurotoxin isolated from the venom of the marine cone snail Conus geographus, is a highly potent and selective blocker of N-type voltage-gated calcium channels.[1][2] This interaction is of significant interest in neuroscience and pharmacology due to the critical role of N-type calcium channels in neurotransmitter release and pain signaling.[3][4] The toxin binds directly to an external site on the α1B subunit of the channel, physically occluding the pore and preventing calcium influx.[1][5]

Quantitative Binding Data

The binding affinity of ω-Conotoxin GVIA for the N-type calcium channel has been quantified using various experimental techniques. The data, summarized below, demonstrates the high-affinity nature of this interaction.

| Parameter | Value | Method | Source Organism/Cell Line | Reference |

| IC50 | 0.15 nM | Not specified | Not specified | [6][7] |

| IC50 | 0.04 - 1.0 nM | Experimental | Not specified | [8] |

| IC50 (calculated) | 0.7 nM, 1.5 nM | Molecular Dynamics Simulation | Homology model of human CaV2.2 | [8] |

| Kd | 10 pM | Radioligand Binding Assay | Rat brain synaptic plasma membranes | [9] |

| Kd | 0.5 nM | Radioligand Binding Assay | Rat brain synaptic plasma membranes | [9] |

| Kd | 0.6 - 2 pM | Radioligand Binding Assay | Avian and mammalian neuronal tissue | [10] |

Experimental Protocols

The determination of the binding affinity and functional effects of ω-Conotoxin GVIA relies on several key experimental methodologies.

Radioligand Binding Assay

This technique is employed to directly measure the binding of a radiolabeled ligand (e.g., [¹²⁵I]ω-Conotoxin GVIA) to its receptor in a membrane preparation.[11]

Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat brain) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[12]

-

The homogenate undergoes centrifugation to pellet the membranes.[12]

-

The resulting membrane pellet is washed and resuspended in a suitable binding buffer.[11][12]

-

-

Binding Reaction:

-

The membrane preparation is incubated with varying concentrations of radiolabeled ω-Conotoxin GVIA.[11]

-

For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled ω-Conotoxin GVIA or other competing ligands.[11]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11][12]

-

The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.[11]

-

The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.[11]

-

For saturation binding experiments, the data is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) through Scatchard analysis.[11]

-

For competition binding experiments, the data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

-

Whole-Cell Patch-Clamp Electrophysiology

This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell, providing a functional assessment of channel blockade by ω-Conotoxin GVIA.[11]

Methodology:

-

Cell Preparation:

-

Recording Configuration:

-

A coverslip with the cells is placed in a recording chamber on a microscope stage and perfused with an external recording solution.[11]

-

A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal.[11]

-

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current from the entire cell membrane.[11]

-

-

Data Acquisition:

-

The membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.[5]

-

Voltage steps to a more positive potential are applied to open the voltage-gated calcium channels, and the resulting inward calcium (or barium) current is recorded.[13]

-

A baseline recording of the channel current is established before the application of the toxin.[11]

-

-

Toxin Application and Analysis:

-

ω-Conotoxin GVIA is applied to the cell at various concentrations via the perfusion system.[11]

-

The effect of the toxin on the channel current is recorded.[11]

-

The percentage of current inhibition is calculated at each toxin concentration, and a dose-response curve is generated to determine the IC50 value.[11]

-

Signaling Pathway and Mechanism of Action